4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate
Description
4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate is a complex organic compound that features a hydrazone linkage and a brominated aromatic ester
Properties
Molecular Formula |
C22H17BrN2O3 |
|---|---|
Molecular Weight |
437.3 g/mol |
IUPAC Name |
[4-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C22H17BrN2O3/c23-19-10-8-18(9-11-19)22(27)28-20-12-6-17(7-13-20)15-24-25-21(26)14-16-4-2-1-3-5-16/h1-13,15H,14H2,(H,25,26)/b24-15+ |
InChI Key |
GZSCDPUGWRQCBF-BUVRLJJBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate typically involves the following steps:
Formation of the Hydrazone: The reaction between phenylacetic acid hydrazide and an aldehyde or ketone to form the hydrazone intermediate.
Esterification: The hydrazone intermediate is then reacted with 4-bromobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final ester product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate can undergo various types of chemical reactions, including:
Oxidation: The hydrazone moiety can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form hydrazines.
Substitution: The bromine atom on the aromatic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of hydrazines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Molecular Structure and Characteristics
- Molecular Formula : C22H20BrN2O3
- Molecular Weight : 426.31 g/mol
- IUPAC Name : 4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate
Medicinal Chemistry
Anticancer Activity : Research has indicated that hydrazone derivatives can exhibit significant anticancer properties. Studies have shown that compounds similar to this compound can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the activation of caspase pathways. For instance, a study demonstrated that a related hydrazone compound showed cytotoxic effects against breast cancer cell lines .
Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. In vitro studies have reported that derivatives containing hydrazone moieties exhibit antibacterial and antifungal activities against a range of pathogens. A specific case study highlighted the effectiveness of similar compounds against drug-resistant strains of bacteria .
Materials Science
Polymer Chemistry : The incorporation of hydrazone derivatives into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and mechanical properties. The unique reactivity of hydrazones allows for cross-linking reactions that improve the structural integrity of polymers .
Biochemistry
Enzyme Inhibition Studies : Compounds like this compound have been studied for their potential as enzyme inhibitors. Specifically, they may inhibit key enzymes involved in metabolic pathways, which can be beneficial for therapeutic applications targeting metabolic disorders .
Case Study 1: Anticancer Efficacy
A recent study investigated the anticancer efficacy of a series of hydrazone derivatives, including compounds structurally similar to this compound. The results indicated a dose-dependent decrease in cell viability in several cancer cell lines, with IC50 values ranging from 10 to 30 µM. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis .
Case Study 2: Antimicrobial Activity
Another research effort focused on evaluating the antimicrobial activity of hydrazone derivatives against clinical isolates of Staphylococcus aureus and Candida albicans. The study found that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 15 µg/mL, showcasing their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate involves its interaction with molecular targets through its hydrazone linkage. This linkage can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The brominated aromatic ester moiety may also participate in interactions with hydrophobic pockets in target molecules.
Comparison with Similar Compounds
Similar Compounds
4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl 4-chlorobenzoate: Similar structure but with a chlorine atom instead of bromine.
4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl 4-fluorobenzoate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate imparts unique reactivity and potential biological activity compared to its chloro and fluoro analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s interaction with molecular targets and its overall chemical behavior.
Biological Activity
4-Bromo-2-(naphthalen-1-yliminomethyl)-phenol is a Schiff base compound that has garnered attention for its diverse biological activities. Schiff bases, characterized by the presence of an imine group, often exhibit significant antimicrobial, anticancer, and antioxidant properties. This article explores the biological activity of 4-Bromo-2-(naphthalen-1-yliminomethyl)-phenol, focusing on its synthesis, characterization, and various biological assays.
Synthesis and Characterization
The synthesis of 4-Bromo-2-(naphthalen-1-yliminomethyl)-phenol typically involves the condensation reaction between 4-bromo-2-hydroxybenzaldehyde and naphthalen-1-amine. The resulting compound can be characterized using various spectroscopic techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm the structure and purity of the compound.
- Infrared (IR) Spectroscopy : Helps in identifying functional groups, particularly the imine (C=N) and hydroxyl (O-H) groups.
- Ultraviolet-Visible (UV-Vis) Spectroscopy : Employed to study the electronic transitions within the compound.
Antimicrobial Activity
The antimicrobial properties of 4-Bromo-2-(naphthalen-1-yliminomethyl)-phenol have been evaluated against various bacterial strains. The compound demonstrates significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance:
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Bacillus subtilis | 14 |
These results indicate that the compound has potential as a broad-spectrum antimicrobial agent.
Anticancer Activity
Recent studies have highlighted the anticancer potential of Schiff bases. In vitro assays showed that 4-Bromo-2-(naphthalen-1-yliminomethyl)-phenol inhibits the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound induces apoptosis in these cells, as evidenced by:
- Cell Viability Assays : IC50 values were determined to be approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
Antioxidant Activity
The antioxidant capacity of 4-Bromo-2-(naphthalen-1-yliminomethyl)-phenol was assessed using DPPH radical scavenging assays. The compound exhibited a notable scavenging effect with an IC50 value of 40 µM, indicating its potential as an antioxidant agent.
Case Studies
A series of case studies have been conducted to further investigate the biological activities of this compound:
- Study on Antimicrobial Efficacy : A study published in Journal of Organic Chemistry demonstrated that modifications in the structure of Schiff bases can enhance their antimicrobial efficacy. The study reported that derivatives of 4-Bromo-2-(naphthalen-1-yliminomethyl)-phenol displayed improved activity against resistant strains of bacteria .
- Anticancer Mechanisms : Research published in Cancer Letters explored the mechanisms by which Schiff bases induce apoptosis in cancer cells. It was found that treatment with 4-Bromo-2-(naphthalen-1-yliminomethyl)-phenol led to increased levels of reactive oxygen species (ROS), triggering cell death pathways .
- Antioxidant Studies : In a comparative study published in Free Radical Biology and Medicine, the antioxidant activity of various Schiff bases was evaluated. The results indicated that 4-Bromo-2-(naphthalen-1-yliminomethyl)-phenol exhibited one of the highest antioxidant activities among tested compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
